molecular formula C23H22N4O3S2 B2851764 N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide CAS No. 1251604-93-9

N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide

Cat. No.: B2851764
CAS No.: 1251604-93-9
M. Wt: 466.57
InChI Key: IYYKUPZHTNZYSZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide is a high-purity chemical compound supplied for research and development purposes. This synthetic molecule features a pyridazinone core, a structure motif present in various compounds studied for their potential biological activities . The specific mechanism of action and primary research applications for this compound are areas of active investigation. Researchers are exploring its potential value as a tool compound in biochemical and pharmacological studies. This product is intended for laboratory research use only and is not approved for use in humans, as a veterinary drug, or for any diagnostic procedures. Please refer to the product specifications for detailed information on solubility, storage conditions, and handling instructions.

Properties

CAS No.

1251604-93-9

Molecular Formula

C23H22N4O3S2

Molecular Weight

466.57

IUPAC Name

2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C23H22N4O3S2/c1-4-31-22-25-20-19(32-22)21(29)27(16-11-9-14(2)10-12-16)23(30)26(20)13-18(28)24-17-8-6-5-7-15(17)3/h5-12H,4,13H2,1-3H3,(H,24,28)

InChI Key

IYYKUPZHTNZYSZ-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)C

solubility

not available

Origin of Product

United States

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClFN3O3C_{19}H_{20}ClFN_{3}O_{3}, and it features a complex structure that includes a chloro-substituted methoxyphenyl group and a pyridazinone moiety. The presence of these functional groups is significant for its biological activity.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, similar to other compounds with anti-inflammatory properties .
  • Antioxidant Activity : The presence of the methoxy group may contribute to antioxidant effects, which can mitigate oxidative stress in cellular systems.

Anti-inflammatory Activity

In a study evaluating anti-inflammatory properties, compounds structurally related to this compound demonstrated significant inhibition of carrageenan-induced paw edema in mice. The compound was administered at a dose of 100 mg/kg and showed prolonged anti-inflammatory effects compared to standard treatments .

Analgesic Activity

The analgesic potential was assessed through various pain models. Compounds similar to this butanamide exhibited time-dependent analgesic effects, suggesting that it may act on pain pathways effectively .

Case Study 1: In Vivo Efficacy

In a controlled study involving rodent models, this compound was tested against established analgesics. Results indicated that it provided comparable pain relief while exhibiting a favorable safety profile .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound might interact with specific receptors involved in pain modulation. Binding affinity assays indicated that it could potentially modulate neurotransmitter release, enhancing its analgesic properties .

Data Summary Table

Activity Model Dose (mg/kg) Outcome
Anti-inflammatoryCarrageenan-induced edema100Significant reduction in edema
AnalgesicRodent pain modelsVariesComparable efficacy to standard drugs
Mechanistic StudyBinding affinity assaysN/APotential modulation of neurotransmitter release

Comparison with Similar Compounds

Key Research Findings and Implications

Role of Fluorine : The 4-fluorophenyl group in the target compound may enhance binding affinity through electronegative effects and metabolic stability, as seen in tepotinib .

Dihydropyridazinone vs. Pyrazole: The pyridazinyl ether in the target compound likely confers kinase-targeting specificity, unlike pyrazole-based analogues .

Molecular Weight and Solubility : The target compound’s moderate molecular weight (~430 g/mol) and methoxy group suggest favorable oral bioavailability compared to bulkier derivatives like DTJ .

Q & A

Q. What are the established synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Preparation of intermediates like 5-chloro-2-methoxyaniline (via chlorination of 2-methoxyaniline using thionyl chloride) and the pyridazinone core.
  • Step 2 : Coupling the intermediates via nucleophilic substitution or amide bond formation. For example, the pyridazin-3-yloxy group is introduced through a Mitsunobu reaction or SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Final purification via column chromatography or recrystallization.
    Key challenges include regioselectivity in pyridazinone functionalization and avoiding hydrolysis of the methoxy group .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the methoxy proton appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₁₈ClFN₃O₄: 466.0968).
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency, while dichloromethane minimizes side reactions in acid-sensitive steps .
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling reactions between aryl halides and amines .
  • Temperature Control : Lower temperatures (−20°C to 0°C) reduce decomposition of reactive intermediates like acyl chlorides .
    Example: A 15% yield increase was reported using DMF at 80°C vs. THF at 60°C in analogous pyridazinone syntheses .

Q. How do contradictions in spectral data (e.g., NMR vs. MS) arise, and how can they be resolved?

  • Methodological Answer :
  • Root Causes : Impurities (e.g., residual solvents), tautomerism in the pyridazinone ring, or dynamic proton exchange in solution.
  • Resolution Strategies :
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations.
  • Variable Temperature NMR : Identify tautomeric forms by observing signal splitting at low temperatures .
  • X-ray Crystallography : Resolve absolute configuration disputes .

Q. What methodologies are used to evaluate the compound’s biological activity and mechanism?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., lipoxygenase) using spectrophotometric methods .
  • Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) track intracellular accumulation.
  • Computational Models :
  • Molecular Docking : Predict binding affinity to receptors (e.g., COX-2) using AutoDock Vina .
    Challenges include differentiating target-specific effects from off-target interactions .

Q. How are structure-activity relationships (SARs) analyzed for derivatives of this compound?

  • Methodological Answer :
  • Systematic Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to assess impact on bioactivity.
  • Key Findings :
  • Electron-withdrawing groups : Enhance binding to hydrophobic enzyme pockets (e.g., 10-fold higher inhibition observed with -CF₃ substitution in pyridazinone analogs) .
  • Methoxy Position : Moving the methoxy group from the 2- to 4-position on the phenyl ring reduces metabolic stability in hepatic microsomes .

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